An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol
An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, safety and handling protocols, a detailed synthesis method, and its significant applications in drug discovery, particularly in the development of benzothiazepine derivatives.
Chemical and Physical Properties
2-Amino-5-methoxybenzenethiol, also known as 2-Amino-5-methoxythiophenol or 2-Mercapto-4-methoxyaniline, is a substituted aromatic thiol.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6274-29-9 | [3] |
| Molecular Formula | C₇H₉NOS | [4] |
| Molecular Weight | 155.22 g/mol | [4] |
| Appearance | Colorless to yellow or yellow-green powder/crystal | [2] |
| Melting Point | 81.0 to 85.0 °C | [2] |
| Boiling Point | 289.7 °C at 760 mmHg (Predicted) | |
| Solubility | Slightly soluble in DMSO and Methanol. | |
| Stability | Unstable in solution and air. |
Spectroscopic Data
Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for the structural confirmation and purity assessment of 2-Amino-5-methoxybenzenethiol. While specific spectra are not reproduced here, this information is readily available from various chemical suppliers. For researchers, it is recommended to obtain the certificate of analysis which includes this data upon purchase.
Safety and Handling
2-Amino-5-methoxybenzenethiol is classified as harmful and an irritant. Proper safety precautions are mandatory when handling this compound.
Hazard Identification:
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute toxicity, oral | H302 | Harmful if swallowed | [5] |
| Skin irritation | H315 | Causes skin irritation | [5] |
| Eye irritation | H319 | Causes serious eye irritation | [5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [5] |
Precautionary Measures:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of 2-Amino-5-methoxybenzenethiol
A common synthetic route to 2-Amino-5-methoxybenzenethiol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[1]
Materials:
-
2-amino-6-methoxybenzothiazole
-
8N Potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Acetic acid
-
Water
Procedure:
-
To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Reflux the mixture overnight.
-
Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.
-
Further, acidify the solution with acetic acid to a pH of 6.0.
-
The precipitate that forms is filtered and washed with water to afford 2-Amino-5-methoxybenzenethiol.
It is noted that the product should be used immediately in the subsequent reaction step due to its instability.[1]
Caption: Synthetic workflow for the preparation of 2-Amino-5-methoxybenzenethiol.
Applications in Drug Development
2-Amino-5-methoxybenzenethiol is a crucial building block for the synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with a wide range of biological activities. These derivatives are of significant interest in medicinal chemistry and drug discovery.
Benzothiazepine Derivatives and Their Biological Activities:
-
Cardiovascular Agents: Certain benzothiazepine derivatives, such as diltiazem and clentiazem, are clinically used as calcium channel blockers.[6] They are effective in the treatment of hypertension, angina, and some types of arrhythmias.
-
Central Nervous System (CNS) Agents: Some benzothiazepines, including thiazesim and quetiapine, have shown activity in the central nervous system and have been developed for the treatment of CNS disorders.
-
Antimicrobial Agents: Novel benzothiazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial drugs.
Mechanism of Action: Benzothiazepine Calcium Channel Blockers
Benzothiazepine-based drugs like diltiazem exert their therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. They achieve this by binding to the L-type voltage-gated calcium channels.[7][8] This binding inhibits the channels, leading to a reduction in intracellular calcium concentration.
The physiological consequences of this action include:
-
Vasodilation: Reduced calcium in vascular smooth muscle cells leads to their relaxation, causing the widening of blood vessels and a decrease in blood pressure.[6][9]
-
Negative Inotropic and Chronotropic Effects: In the heart muscle, the reduced calcium influx decreases the force of contraction (negative inotropy) and slows the heart rate (negative chronotropy).[6][9]
Caption: Signaling pathway of benzothiazepine calcium channel blockers.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-methoxybenzenethiol | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 6274-29-9|2-Amino-5-methoxybenzenethiol|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHOXYBENZENETHIOL(7217-59-6) 1H NMR [m.chemicalbook.com]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
